1,1,1,2,2,3,3-Heptachloropropane

描述

Significance and Scope of Academic Inquiry

The significance of 1,1,1,2,2,3,3-Heptachloropropane in academic research is primarily centered on its function as a "chlorinated building block" or chemical intermediate. windows.net Its highly chlorinated structure makes it a valuable precursor in the synthesis of other complex chlorinated molecules.

The main focus of academic inquiry has been its use in dehydrochlorination reactions. When treated with a base, this compound readily eliminates a molecule of hydrogen chloride (HCl) to yield hexachloropropene (B155961). wikipedia.org This reaction is of particular interest because hexachloropropene is a key reagent for producing various metal chlorides, such as uranium tetrachloride and tungsten hexachloride, without requiring highly specialized equipment.

Historical Context of Research and Applications

The study of chlorinated hydrocarbons expanded significantly in the early to mid-20th century, driven by a demand for new industrial chemicals with specific properties like non-flammability and solvent capabilities.

The synthesis of this compound was documented in "Organic Syntheses" in 1943, indicating its availability for research and potential applications from that period. chemsynthesis.com The method described involves a modified Friedel-Crafts or Prins reaction using chloroform (B151607) and tetrachloroethylene (B127269) with aluminum chloride as a catalyst. wikipedia.orgechemi.com

While direct evidence of large-scale industrial use of this compound is scarce, the broader class of short-chain chlorinated paraffins (SCCPs) saw extensive use historically. pops.int From the 1930s onwards, SCCPs were employed as lubricants and coolants in metalworking fluids, as plasticizers in polymers like PVC, and as flame retardants in textiles, paints, and coatings. windows.netpops.int These applications capitalized on the properties conferred by high chlorine content, such as reduced flammability and enhanced pressure resistance in lubricants.

The research focus on chlorinated alkanes has evolved over time. Initially, the development of these compounds was driven by their utility in broad industrial applications. However, as environmental and toxicological concerns about chlorinated compounds grew, particularly regarding persistent organic pollutants (POPs), the focus of academic research shifted.

For specific molecules like this compound, the research trajectory has moved towards more specialized applications in controlled organic synthesis. Instead of being used as a bulk additive, its value is now primarily seen in its ability to be transformed into other specific, high-value chemical compounds. The dehydrochlorination to hexachloropropene is a prime example of this evolution, where a specific, controlled reaction is the goal, rather than the bulk properties of the compound itself. This shift reflects a broader trend in chemistry towards precision and the synthesis of well-defined molecular targets.

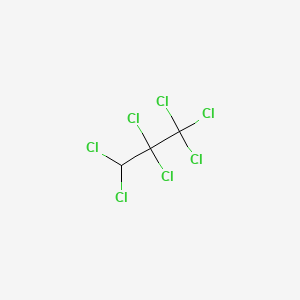

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1,1,2,2,3,3-heptachloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl7/c4-1(5)2(6,7)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIIENAGGCUHIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208130 | |

| Record name | 1,1,1,2,2,3,3-Heptachloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-89-8 | |

| Record name | 1,1,1,2,2,3,3-Heptachloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2,2,3,3-Heptachloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 594-89-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1,2,2,3,3-Heptachloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3-heptachloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,2,2,3,3-HEPTACHLOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7BW4GD9PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 1,1,1,2,2,3,3 Heptachloropropane

Established Synthetic Routes

The most prominent and well-documented method for synthesizing 1,1,1,2,2,3,3-heptachloropropane involves the reaction of simple, highly chlorinated one- and two-carbon molecules. This approach is valued for its directness and relatively high yield.

Friedel-Crafts and Prins Reactions

A primary synthetic pathway for this compound is a reaction that has characteristics of both Friedel-Crafts and Prins-type reactions. wikipedia.org This process involves the acid-catalyzed condensation of an alkene with a haloalkane.

The synthesis is achieved through the direct addition of chloroform (B151607) (CHCl₃) to tetrachloroethylene (B127269) (C₂Cl₄). knaw.nl In this reaction, tetrachloroethylene acts as the alkene component, while chloroform provides the trichloromethyl group (CCl₃) and a hydrogen atom that are added across the double bond. knaw.nlyoutube.com The reaction proceeds by converting the ethylene (B1197577) perchloride almost entirely into heptachloropropane when boiled together for a significant duration. knaw.nl

This method is noted for its efficiency in producing the target compound from readily available starting materials. youtube.com

The reaction between chloroform and tetrachloroethylene is catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most effective and commonly used catalyst. wikipedia.orgknaw.nl The catalyst's role is crucial, as it facilitates the generation of the electrophilic species necessary for the reaction to proceed. In Friedel-Crafts reactions, Lewis acids like AlCl₃ are used to generate a carbocation from an alkyl halide. askfilo.comaskfilo.com Similarly, the Prins reaction is an acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene. nrochemistry.comwikipedia.org In this modified version, the Lewis acid activates the chloroform, enabling its addition across the tetrachloroethylene double bond.

The reaction requires anhydrous conditions, as the presence of water would react with and deactivate the aluminum chloride catalyst. youtube.com The process is typically carried out by boiling the reactants in a reflux apparatus for an extended period. knaw.nl A practical laboratory setup involves adding anhydrous aluminum chloride to a mixture of chloroform and tetrachloroethylene, followed by heating to facilitate the reaction. youtube.com

Table 1: Reaction Conditions for Synthesis from Chloroform and Tetrachloroethylene

| Parameter | Condition | Source(s) |

|---|---|---|

| Precursors | Chloroform, Tetrachloroethylene | wikipedia.org, knaw.nl |

| Catalyst | Anhydrous Aluminum Chloride | wikipedia.org, youtube.com, knaw.nl |

| Key Condition | Anhydrous (water-free) environment | youtube.com |

| Temperature | Boiling/Reflux | knaw.nl |

Alternative Chemical Transformations

While the reaction of chloroform and tetrachloroethylene is the principal route, alternative methods for synthesizing this compound have also been reported in chemical literature.

Reactions Involving Phosphorus Pentachloride on Pentachloroacetone (B130051)

An earlier method for producing this compound involves the reaction of pentachloroacetone (C₃HCl₅O) with phosphorus pentachloride (PCl₅). knaw.nl Phosphorus pentachloride is a powerful chlorinating agent known for its ability to convert carbonyl groups (C=O) into dichloromethylene groups (CCl₂). wikipedia.org In this synthesis, the ketone functional group of pentachloroacetone is replaced by two chlorine atoms, yielding the final heptachloropropane product. knaw.nl This transformation confirmed the structure of the compound produced through other means. knaw.nl

Synthesis from Dichloroacetyl Chloride

The synthesis of this compound was also observed during the study of the decomposition of dichloroacetyl chloride (CHCl₂COCl) in the presence of aluminum chloride. knaw.nl Researchers found that this decomposition reaction yielded a crystalline substance which was subsequently identified as this compound. This investigation into the formation of heptachloropropane from dichloroacetyl chloride ultimately led to the development of the more direct and efficient synthesis from chloroform and tetrachloroethylene. knaw.nl

Table 2: Summary of Alternative Synthetic Pathways

| Precursor(s) | Reagent/Catalyst | Product | Source(s) |

|---|---|---|---|

| Pentachloroacetone | Phosphorus Pentachloride | This compound | knaw.nl |

| Dichloroacetyl Chloride | Aluminum Chloride | This compound | knaw.nl |

Reaction Mechanisms and Kinetics

The synthesis of this compound is a classic example of electrophilic addition, where the electron-rich double bond of tetrachloroethylene is attacked by an electrophile generated from chloroform.

The reaction mechanism is initiated by the interaction between the Lewis acid catalyst, aluminum chloride (AlCl₃), and chloroform (CHCl₃). The aluminum chloride, an electron-pair acceptor, coordinates with one of the chlorine atoms on the chloroform molecule. wikipedia.org This polarization weakens the C-Cl bond, facilitating the formation of a highly reactive electrophile. While a discrete dichloromethyl carbocation (CHCl₂⁺) could be postulated, it is more likely that a complex, [Cl₂HC---Cl---AlCl₃]⁻, is formed which acts as the electrophilic species.

This electrophile then attacks the π-bond of the tetrachloroethylene molecule. numberanalytics.com The electron pair from the double bond forms a new carbon-carbon single bond with the dichloromethyl group. This process is characteristic of electrophilic addition to alkenes. youtube.com

The electrophilic attack on tetrachloroethylene results in the formation of a transient carbocation intermediate. Specifically, the addition of the dichloromethyl group to one of the carbons of the C=C double bond leads to a positive charge on the other carbon atom. This results in the formation of a polychlorinated propyl carbocation:

[Cl₃C-CCl₂-CHCl₂]⁺

This carbocation is highly unstable and rapidly undergoes stabilization. The [AlCl₄]⁻ anion, formed during the initial activation of chloroform, provides a chloride ion (Cl⁻) to the positively charged carbon. This final step neutralizes the intermediate and yields the final product, this compound. The regeneration of the aluminum chloride catalyst allows it to participate in further reaction cycles.

Optimization of Synthetic Efficiency

Maximizing the yield and purity of this compound is crucial for its industrial application. Research has focused on catalyst performance and process parameter optimization.

Anhydrous aluminum chloride is the most effective and widely used catalyst for this reaction. rsc.org The catalytic activity of Lewis acids is central to facilitating the addition of haloalkanes to alkenes. wikipedia.org Studies comparing various Lewis acids have shown that the strength of the acid plays a significant role in its ability to activate the chloroform for the electrophilic attack. While other Lewis acids like ferric chloride (FeCl₃) are used in similar Friedel-Crafts reactions, aluminum chloride remains the catalyst of choice for this specific transformation due to its high efficiency. wikipedia.orgrsc.org The development of heterogeneous catalysts, such as phosphomolybdic acid encapsulated in metal-organic frameworks, has shown promise in other Friedel-Crafts acylations, suggesting potential avenues for future research in optimizing the synthesis of polychlorinated alkanes. nih.gov

The efficiency of the synthesis is highly dependent on the reaction conditions. Key parameters that are controlled to optimize the yield include temperature, reaction time, and the molar ratio of the reactants. A typical laboratory-scale synthesis involves the gradual heating of a mixture of tetrachloroethylene, an excess of chloroform (which can also serve as a solvent), and anhydrous aluminum chloride. The mixture is refluxed for an extended period to ensure complete reaction.

Below is a table summarizing typical reaction parameters for the synthesis of this compound:

| Parameter | Value/Condition | Purpose |

| Reactants | Tetrachloroethylene, Chloroform | Building blocks for the propane (B168953) chain |

| Catalyst | Anhydrous Aluminum Chloride | Lewis acid to generate the electrophile |

| Molar Ratio | ~2.5:1 (Chloroform:Tetrachloroethylene) | Excess chloroform drives the reaction |

| Temperature | Reflux | To provide activation energy |

| Reaction Time | ~15 hours | To ensure completion of the reaction |

| Work-up | Washing with water, drying | To remove catalyst and impurities |

| Purification | Vacuum Distillation | To isolate the product from reactants |

| Yield | 88-93% | Efficiency of the described process |

This data is compiled from a representative laboratory synthesis and may vary based on scale and specific conditions.

Scalability of this process for industrial production requires careful management of the exothermic nature of the Lewis acid-catalyzed reaction and efficient separation and recycling of the excess chloroform.

Chemical Reactivity and Derivative Synthesis

The chemical reactivity of this compound is primarily centered around the single hydrogen atom and the potential for elimination reactions due to the high degree of chlorination.

A significant reaction of this compound is its dehydrochlorination to form hexachloropropene (B155961) (C₃Cl₆). This elimination reaction is typically carried out using a base, such as potassium hydroxide (B78521) in a methanol (B129727) solution. wikipedia.org

C₃HCl₇ + KOH → C₃Cl₆ + KCl + H₂O

Hexachloropropene is a valuable chemical intermediate in its own right. It is used in the synthesis of other important compounds, including anhydrous metal chlorides like uranium tetrachloride and tungsten hexachloride. youtube.comwikipedia.org This highlights the role of this compound as a precursor to other specialized chemical reagents.

Dehydrochlorination Reactions to Form Hexachloropropene

A significant reaction pathway for this compound is its dehydrochlorination to produce hexachloropropene. wikipedia.org This elimination reaction involves the removal of a hydrogen atom and a chlorine atom, leading to the formation of a carbon-carbon double bond. The process is typically achieved by treating the heptachloropropane with a base. wikipedia.org This conversion underscores the role of this compound as a direct precursor and starting reagent for the synthesis of hexachloropropene, a compound useful for producing various metal chlorides. wikipedia.orgyoutube.com The synthesis of this compound itself can be accomplished through a modified Friedel-Crafts or Prins reaction, where chloroform and tetrachloroethylene react in the presence of an aluminum chloride catalyst. wikipedia.orgechemi.com

Reaction Scheme: Dehydrochlorination of this compound

Cl₃C-CCl₂-CHCl₂ + Base → Cl₃C-CCl=CCl₂ + Base·HCl

(this compound) (Hexachloropropene)

Halogen Exchange Reactions for Fluorinated Analogs (e.g., Heptafluoropropane)

Halogen exchange reactions are pivotal in transforming chlorinated compounds into their fluorinated counterparts. While direct halogen exchange on this compound to heptafluoropropane is not extensively detailed in the provided search results, a closely related isomer, 1,1,1,2,3,3,3-heptachloropropane (B1582496), undergoes this transformation to yield 1,1,1,2,3,3,3-heptafluoropropane (B1665588) (HFC-227ea). google.comgoogle.com This process, known as fluorination or chlorine-fluorine exchange, is typically conducted by reacting the chlorinated propane with anhydrous hydrogen fluoride (B91410) (HF). google.comgoogle.com This method represents an industrial route to producing hydrofluorocarbons (HFCs), which have various applications, including as fire suppression agents. patsnap.comwikipedia.org

The synthesis of heptafluoropropane from its heptachloro- precursor is effectively carried out in the gas phase using a tubular fixed-bed reactor. google.comgoogle.com This method involves passing a preheated mixture of the heptachloropropane and vaporized anhydrous hydrofluoric acid through the reactor under controlled conditions. google.comgoogle.com The reaction is performed at elevated pressures and temperatures to facilitate the exchange of chlorine atoms for fluorine atoms. google.comgoogle.com

The table below summarizes the typical reaction conditions for the fluorination of 1,1,1,2,3,3,3-heptachloropropane as described in patent literature.

| Parameter | Value |

| Reactants | 1,1,1,2,3,3,3-Heptachloropropane, Anhydrous Hydrofluoric Acid |

| Molar Ratio (Heptachloropropane:HF) | 1:5 to 1:10 |

| Reaction Temperature | 230–380 °C |

| Reaction Pressure | 2–30 atm |

| Catalyst Contact Time | 9–40 seconds |

| Preheating Temperature | 180–220 °C |

| Data derived from patents describing the synthesis of heptafluoropropane. google.comgoogle.com |

The efficiency of the halogen exchange reaction is critically dependent on the catalyst used. google.comgoogle.com Transition metal salts are employed as catalysts, with chromium salts being particularly preferred. google.comgoogle.com These catalysts are supported on high-surface-area materials like aluminum oxide or activated carbon to enhance their activity and stability. google.comgoogle.com Specific examples of chromium catalysts include chromium(III) chloride (CrCl₃), chromium(III) fluoride (CrF₃), and chromium(III) bromide (CrBr₃). google.comgoogle.com For instance, a catalyst of chromium tribromide supported on activated carbon has been used in a fixed-bed reactor to achieve the conversion to heptafluoropropane. google.comgoogle.com

Role as a Chlorinated Building Block in Advanced Organic Synthesis

Beyond its transformation into hexachloropropene and fluorinated analogs, this compound is recognized as a chlorinated building block in the field of organic synthesis. echemi.comscbt.com This designation implies that its carbon skeleton and multiple chlorine atoms can be strategically utilized to construct more complex molecules. Its utility in organic synthesis stems from the reactivity of its C-Cl bonds, which can participate in various coupling and substitution reactions, making it a valuable starting material for creating a range of chemical structures. echemi.com

Structural Characterization and Intermolecular Interactions

Solid-State Structural Analysis

The analysis of the compound in its solid state provides a foundational understanding of its molecular geometry and crystalline arrangement.

Crystallographic Investigations

Crystallographic studies report the solid-state structure of 1,1,1,2,2,3,3-heptachloropropane, offering precise measurements of its bond lengths. researchgate.net The carbon-carbon bond lengths are approximately 1.551(4) Å for C(1)–C(2) and 1.576(4) Å for C(2)–C(3). The carbon-chlorine bond lengths vary slightly depending on their position within the molecule, ranging from 1.758(3) Å to 1.775(3) Å. The single carbon-hydrogen bond, C(1)–H(1), has a length of 0.9900 Å. researchgate.net

Table 1: Selected Bond Lengths in this compound

| Bond | Length (Å) |

|---|---|

| C(1)–H(1) | 0.9900 |

| C(1)–C(2) | 1.551(4) |

| C(1)–Cl(1) | 1.758(3) |

| C(1)–Cl(2) | 1.770(3) |

| C(2)–C(3) | 1.576(4) |

| C(2)–Cl(3) | 1.760(3) |

| C(2)–Cl(4) | 1.775(3) |

Data sourced from a 2018 structural study. researchgate.net

Non-Covalent Interactions within this compound

The supramolecular structure of this compound is largely defined by non-covalent interactions, particularly those involving chlorine atoms. researchgate.net

Exploration of Chlorine-Chlorine (Cl⋯Cl) Interactions

The solid-state structure of this compound features a significant number of close chlorine-chlorine (Cl⋯Cl) contacts. researchgate.net These interactions play a crucial role in the stabilization of the crystal packing. The nature of these interactions can be categorized based on their geometry. researchgate.netias.ac.in

Geometrical Parameters and Directionality

The specific geometry of the Cl⋯Cl interactions in this compound has been analyzed. A notable Type II interaction is characterized by a difference between the two defining angles (θ₁ and θ₂) of 49.9°. researchgate.net The structure also contains a quasi-Type I/Type II interaction with an angle difference of 27.0°. researchgate.net These directional preferences are fundamental in determining the packing motifs within the crystal. ias.ac.in

Table 2: Geometrical Parameters of Observed Cl⋯Cl Interactions

| Interaction Type | Angle Difference (θ₁ - θ₂) |

|---|---|

| Type II | 49.9° |

| Quasi-Type I/Type II | 27.0° |

Data sourced from a 2018 structural study of this compound. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

To quantitatively analyze the various intermolecular contacts, Hirshfeld surface analysis has been employed. researchgate.net This powerful tool maps the regions of close contact between molecules in the crystal. For this compound, this analysis reveals the prevalence of both Cl⋯Cl and Cl⋯H interactions. researchgate.net

The Hirshfeld surface is generated by partitioning the space in the crystal between adjacent molecules. The analysis allows for the visualization and quantification of different types of intermolecular contacts. The enrichment ratio, which compares the proportion of actual contacts in the crystal to the proportion expected by chance, provides insight into the favorability of specific interactions.

Table 1: Hirshfeld Surface Contact Statistics for this compound

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| Cl⋯H/H⋯Cl | Significant |

| Cl⋯Cl | Significant |

Note: Specific percentage values from the research are not provided in the abstract. The table reflects the qualitative description of significance.

Theoretical and Computational Studies

While experimental techniques provide invaluable data on the solid-state structure, theoretical and computational methods offer a deeper understanding of the underlying energetics and electronic nature of the interactions.

Quantum Chemical Calculations of Electronic Structure

Detailed quantum chemical calculations for this compound are not extensively reported in the available literature. Such calculations would typically involve methods like Density Functional Theory (DFT) to determine the molecule's electron density distribution, molecular orbital energies, and partial atomic charges. This information is crucial for understanding the molecule's reactivity and the nature of its intermolecular interactions.

Modeling of Intermolecular Forces

The modeling of intermolecular forces in this compound would involve computational approaches to quantify the strength and nature of the Cl⋯H hydrogen bonds and Cl⋯Cl halogen bonds. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) could be used to characterize the bond critical points and electron density pathways associated with these weak interactions, providing a quantitative measure of their strength.

Conformational Analysis in Different Phases

The conformational landscape of this compound is determined by the rotation around the C-C single bonds. While the solid-state conformation is fixed in the crystal lattice, in the gas and liquid phases, the molecule can adopt various conformations. researchgate.net A thorough conformational analysis would involve computational scanning of the potential energy surface by rotating the dihedral angles of the C-C bonds to identify the most stable conformers and the energy barriers between them. This type of analysis helps in understanding the molecule's flexibility and its behavior in different environments. lumenlearning.commasterorganicchemistry.com

Electronic Description of Interactions

The electronic description of the interactions in this compound focuses on the nature of the halogen and hydrogen bonds. The chlorine atoms, due to their high electronegativity, create regions of positive electrostatic potential on the outer side of the C-Cl bond (the σ-hole), which can interact favorably with nucleophilic regions on adjacent molecules. researchgate.net This is the basis of the Cl⋯Cl halogen bonds. Similarly, the polarization of the C-H bond leads to a partially positive hydrogen atom that can interact with the electron-rich chlorine atoms of neighboring molecules, forming C–H⋯Cl hydrogen bonds. researchgate.netlibretexts.org

Environmental Distribution, Persistence, and Bioaccumulation

Environmental Release and Dispersion Pathways

The environmental release of 1,1,1,2,2,3,3-heptachloropropane, a compound likely utilized in industrial processes, can occur through various pathways. These include industrial emissions during its manufacturing or use, volatilization from commercial products, and disposal of waste containing the compound. Once released, its dispersion is governed by its physicochemical properties.

Due to its anticipated low water solubility and moderate vapor pressure, this compound is expected to partition to the atmosphere. In the air, it can be transported over long distances, a characteristic of many persistent organic pollutants. nih.govresearchgate.net This long-range atmospheric transport allows for its deposition in regions far from its original source, including pristine environments like the Arctic. envirocomp.comresearchgate.net Transport can also occur through water systems, although to a lesser extent for compounds with low water solubility.

Degradation Kinetics and Mechanisms in Environmental Compartments

The persistence of a chemical in the environment is determined by its resistance to degradation. For this compound, its high degree of chlorination suggests a strong resistance to both abiotic and biotic degradation processes.

Abiotic Transformation Processes

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. Key processes include hydrolysis and photolysis.

Hydrolysis: The breakdown of a compound by reaction with water. For highly chlorinated alkanes, hydrolysis is generally a very slow process. nih.gov

Photolysis: Degradation by sunlight. Direct photolysis is unlikely to be a significant degradation pathway for this compound as it is not expected to absorb light at environmentally relevant wavelengths. However, indirect photolysis, involving reactions with photochemically generated species like hydroxyl radicals in the atmosphere, is likely the primary abiotic degradation pathway. nih.gov

Reductive dechlorination, an abiotic process that can be facilitated by minerals such as iron sulfides, is a potential degradation pathway in anaerobic environments like sediments and some groundwaters. nih.govnih.gov This process involves the replacement of a chlorine atom with a hydrogen atom. nih.gov

Table 1: Estimated Abiotic Degradation of this compound in Different Environmental Compartments

| Environmental Compartment | Dominant Abiotic Process | Estimated Rate |

| Atmosphere | Indirect Photolysis (reaction with OH radicals) | Slow to Moderate |

| Water | Hydrolysis | Very Slow |

| Soil/Sediment (Anaerobic) | Reductive Dechlorination | Slow |

Disclaimer: The rates presented in this table are estimations based on the behavior of similar highly chlorinated alkanes and are not derived from direct experimental data for this compound.

Biotic Degradation Studies

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. For highly chlorinated compounds like this compound, biodegradation is generally a slow process. nih.gov

Under aerobic conditions, some bacteria can co-metabolize chlorinated propanes, meaning they can be broken down by enzymes produced for other purposes. For instance, methane (B114726) monooxygenase and propane (B168953) monooxygenase have shown the ability to co-oxidize some chlorinated propanes. microbe.comnih.gov

In anaerobic environments, reductive dechlorination by specific bacteria, such as Dehalogenimonas and some strains of Dehalococcoides, is a more likely biodegradation pathway for highly chlorinated compounds. microbe.com However, the efficiency of this process can be limited by the availability of suitable electron donors.

No studies have specifically identified microorganisms capable of utilizing this compound as a sole carbon source for growth. nih.gov

Long-Term Environmental Fate Modeling

Due to the lack of extensive monitoring data, environmental fate models are crucial tools for predicting the long-term behavior of persistent organic pollutants like this compound. defra.gov.ukresearchgate.netresearchgate.netacs.orgrsc.org These models use the physicochemical properties of a compound to simulate its partitioning between different environmental compartments (air, water, soil, biota), its transport, and its degradation over time. defra.gov.ukacs.org

For a substance with the expected properties of this compound (high persistence and potential for long-range transport), models would likely predict its widespread distribution across the globe, with accumulation in colder regions due to a phenomenon known as the "cold trap" effect. nih.gov These models are essential for assessing the potential for global contamination and for informing international regulations on POPs. nih.govrsc.org

Bioaccumulation and Biomagnification in Ecological Food Chains

Bioaccumulation refers to the buildup of a chemical in an organism from all sources of exposure (e.g., water, food, air). Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. Highly lipophilic (fat-loving) and persistent chemicals are particularly prone to bioaccumulation and biomagnification.

Given its highly chlorinated nature, this compound is expected to be lipophilic and thus have a significant potential for bioaccumulation in organisms' fatty tissues. envirocomp.com

Uptake and Accumulation in Aquatic Organisms

Aquatic organisms can take up chemicals directly from the water through their gills (bioconcentration) and from their food. For hydrophobic compounds like this compound, uptake from contaminated food is a significant pathway. nih.gov

Studies on other chlorinated alkanes, such as short-chain chlorinated paraffins (SCCPs), have shown that these compounds bioaccumulate in a variety of aquatic organisms, including algae, invertebrates, and fish. nih.govmdpi.com The extent of bioaccumulation can be influenced by the organism's trophic level, with higher concentrations often found in predators at the top of the food web. nih.gov

Table 2: Predicted Bioaccumulation Potential of this compound in Aquatic Organisms

| Organism Type | Predicted Bioaccumulation Factor (BAF) Range | Key Uptake Route |

| Phytoplankton | Low to Moderate | Direct uptake from water |

| Zooplankton | Moderate | Ingestion of phytoplankton, direct uptake |

| Fish (herbivorous) | Moderate to High | Ingestion of algae/plants |

| Fish (piscivorous) | High to Very High | Ingestion of other fish |

| Marine Mammals | Very High | Ingestion of fish and other marine organisms |

Disclaimer: The Bioaccumulation Factor (BAF) ranges in this table are predictive and based on the behavior of other persistent, bioaccumulative, and toxic (PBT) substances. They are not based on direct experimental data for this compound.

Transfer Across Trophic Levels

The potential for a chemical to biomagnify is often related to its persistence in the environment and its lipophilicity (tendency to dissolve in fats and lipids). As a chlorinated hydrocarbon, this compound possesses properties that could theoretically lead to its accumulation in organisms and subsequent transfer through the food chain. When organisms at a lower trophic level are consumed by those at a higher level, the contaminants stored in the prey's tissues can be transferred and concentrated in the predator. This process, known as biomagnification, can result in progressively higher concentrations of a substance at successively higher trophic levels.

However, without specific empirical data from field or laboratory studies on this compound, any discussion of its trophic transfer remains speculative. Detailed research, including the collection of various organisms from a specific ecosystem and the analysis of their tissues for this compound, would be necessary to determine its TMF and understand its behavior within a food web. Such studies would provide the necessary data to create a comprehensive picture of its environmental risk, similar to the extensive research available for other persistent organic pollutants (POPs).

Given the absence of specific research findings, no data table on the trophic transfer of this compound can be provided.

Ecotoxicological and Human Health Risk Assessment

Aquatic Ecotoxicity Studies

The release of 1,1,1,2,2,3,3-Heptachloropropane into the environment poses a significant threat to aquatic life. Due to its insolubility in water, it can persist in aquatic systems, leading to long-lasting effects.

Research indicates that this compound is highly toxic to aquatic organisms. While specific quantitative data such as LC50 (Lethal Concentration, 50%) or NOEC (No-Observed-Effect-Concentration) values are not widely available in the reviewed literature for this specific compound, general assessments classify it as hazardous to aquatic environments. The primary concern is its potential to bioaccumulate in the food chain, meaning that its concentration can increase in organisms at higher trophic levels.

The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statement H413 suggests that this compound "May cause long lasting harmful effects to aquatic life" wikipedia.org. This points towards significant chronic toxicity potential, where long-term exposure to even low concentrations could adversely affect the growth, reproduction, and survival of aquatic species.

| Toxicity Type | Finding | Source |

|---|---|---|

| Acute Aquatic Toxicity | Characterized as toxic to aquatic life. Specific LC50/EC50 values are not detailed in available literature. | General chemical safety information |

| Chronic Aquatic Toxicity | Considered to have long-lasting harmful effects on aquatic life, indicating a potential for chronic toxicity and bioaccumulation. | wikipedia.org |

The precise mechanisms of aquatic toxicity for this compound are not extensively detailed in scientific literature. However, for many chlorinated hydrocarbons, toxicity to aquatic organisms is often attributed to a non-specific mechanism known as narcosis. epa.gov Narcosis involves the disruption of cell membrane functions due to the accumulation of the lipophilic (fat-soluble) chemical in the lipid bilayers of the organism's cells, leading to a decline in physiological and neurological functions and ultimately death. epa.gov

Furthermore, the known use of this compound as an insecticide that disrupts the nervous system in insects suggests that it may have a similar neurotoxic effect on other organisms, including aquatic invertebrates. mhmedical.com The main toxicological mechanisms for chlorinated paraffins, a related class of compounds, include oxidative stress and the disturbance of energy metabolism, which could also be relevant pathways for heptachloropropane. nih.gov

Mammalian Toxicology Investigations

Exposure to this compound is associated with several potential health risks for mammals, including humans. The primary concerns revolve around its effects on the nervous system and its potential to cause cancer and liver damage.

Chlorinated hydrocarbons as a class are recognized as neurotoxins that can interfere with the transmission of nerve impulses, particularly in the brain. mhmedical.com This interference can lead to a range of neurotoxic effects, including behavioral changes and involuntary muscle activity. mhmedical.com While specific neurotoxicity studies on this compound are limited, it is known to cause nervous system disorders upon exposure. The lipophilic nature of the compound allows it to cross the blood-brain barrier and accumulate in fatty tissues, including the brain, potentially leading to prolonged toxic effects. mhmedical.com

There is evidence suggesting that this compound has potential carcinogenic properties. However, it has not been formally classified by major international bodies like the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA) based on the available search results. epa.govorst.educdc.govcancer.org The assessment of carcinogenicity for chemicals often relies on extensive long-term animal bioassays and human epidemiological data, which appear to be scarce for this specific compound. epa.gov The concern is partly based on its structural similarity to other chlorinated solvents and pesticides that have been identified as probable or possible human carcinogens. epa.govepa.gov

Exposure to this compound can induce disorders of the liver and nervous system. The liver is a primary target organ for many chlorinated hydrocarbons, as it is the main site of metabolism. nih.gov The metabolic process can sometimes generate reactive intermediates that are toxic to liver cells (hepatocytes), leading to conditions such as fatty liver, hepatitis, and necrosis. nih.govmdpi.com Reports on structurally similar compounds like 1,2,3-trichloropropane (B165214) show a clear link between exposure and severe liver injury. nih.govnih.govfrontiersin.org

In addition to specific neurotoxic effects, exposure can lead to broader nervous system disorders. mhmedical.com These can manifest as a complex set of symptoms, and in cases of acute exposure to similar solvents, can result in toxic encephalopathy, characterized by dizziness, headache, and confusion. nih.gov

| Toxicological Endpoint | Finding | Evidence Level/Source |

|---|---|---|

| Neurotoxic Effects | Interferes with nerve impulse transmission; causes nervous system disorders. | General classification for chlorinated hydrocarbons. mhmedical.com |

| Potential Carcinogenicity | Considered to have potential carcinogenic effects, but no formal classification by major agencies was found. | Concern based on chemical class and structure. epa.govepa.gov |

| Hepatic Disorders | Exposure can induce liver damage. | Inference from related chlorinated hydrocarbons. nih.govnih.govfrontiersin.org |

| Nervous System Disorders | Can induce general nervous system disorders, including toxic encephalopathy upon acute exposure. | Inference from related chlorinated hydrocarbons. mhmedical.comnih.gov |

In Vitro and In Vivo Toxicological Mechanisms

Limited direct data exists for the in vitro and in vivo toxicological mechanisms of this compound. However, information on structurally similar short-chain chlorinated paraffins (SCCPs) and other chlorinated propanes can provide some insights into its potential toxicological profile.

While there is no direct evidence regarding the disruption of the insect nervous system by this compound, chlorinated hydrocarbons as a class can act as neurotoxicants. mhmedical.com The precise molecular interactions, such as specific receptor binding or enzyme inhibition, that would be relevant for this compound have not been elucidated.

General toxicological principles for chlorinated alkanes often involve bioactivation to reactive metabolites that can induce cellular damage. For some chlorinated hydrocarbons, this can lead to oxidative stress and damage to cellular macromolecules. nih.gov However, it is important to note that the specific mechanisms can vary significantly with the degree and position of chlorination. industrialchemicals.gov.au

Table 1: General Toxicological Mechanisms of Related Chlorinated Compounds

| Compound Class | General Toxicological Mechanisms |

| Short-Chain Chlorinated Paraffins (SCCPs) | Activation of nuclear receptors, oxidative stress, disruption of energy metabolism, inhibition of gap junction communication. nih.gov |

| Chlorinated Hydrocarbon Pesticides | Interference with nerve impulse transmission in the brain, sensitization of the myocardium to catecholamines. mhmedical.com |

This table presents generalized information for related compound classes and not specific data for this compound.

Based on data from related chlorinated compounds, the primary target organs for systemic toxicity are likely to be the liver and kidneys, with potential effects on the thyroid gland. researchgate.netnih.govnih.gov

Studies on short-chain chlorinated paraffins (SCCPs) have demonstrated that oral exposure in rodents can lead to increased liver and kidney weights, along with hepatocyte hypertrophy. nih.gov The liver is a major site of metabolism for xenobiotic compounds, and the bioactivation of chlorinated hydrocarbons can lead to hepatotoxicity. oup.com Similarly, renal effects have been observed in animal studies with various chlorinated propanes. oup.comnih.gov For instance, studies on 1,2,3-trichloropropane have identified the liver, kidneys, and respiratory tract as target organs for toxicity. nih.gov

While specific studies on this compound are lacking, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides some indication of its potential hazards. The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and H413 (may cause long lasting harmful effects to aquatic life). wikipedia.org This suggests that the primary target organs upon direct contact would be the skin, eyes, and respiratory system.

Table 2: Potential Target Organs of this compound Based on Analogue Data and GHS Classification

| Potential Target Organ | Basis of Information |

| Liver | Analogue data from short-chain chlorinated paraffins and other chlorinated hydrocarbons. nih.govoup.com |

| Kidney | Analogue data from short-chain chlorinated paraffins and other chlorinated propanes. nih.govoup.comnih.gov |

| Thyroid | Analogue data from short-chain chlorinated paraffins. researchgate.netnih.gov |

| Skin | GHS Classification (H315). wikipedia.org |

| Eyes | GHS Classification (H319). wikipedia.org |

| Respiratory System | GHS Classification (H335) and analogue data from other chlorinated propanes. nih.govwikipedia.org |

This table is based on inferences from related compounds and GHS classifications, not on direct experimental data for this compound.

Respiratory and Dermal Sensitivity Studies

There is a lack of specific respiratory and dermal sensitization studies for this compound. However, the GHS classification indicates that it is an irritant to the skin and respiratory tract. wikipedia.org

Respiratory Sensitization: The GHS hazard statement H335 (may cause respiratory irritation) suggests that inhalation of this compound may lead to irritation of the respiratory system. wikipedia.org This is consistent with findings for other chlorinated propanes, such as 1,2,3-trichloropropane, which has been shown to cause throat irritation in humans and damage to the nasal olfactory epithelium in animal studies. nih.govcdc.gov Respiratory sensitization is an immunological response to a chemical following initial exposure, leading to hypersensitivity of the airways. schc.org While irritation does not equate to sensitization, irritant effects can sometimes be a precursor or an accompanying symptom of sensitization. Without specific testing, the potential for this compound to act as a respiratory sensitizer (B1316253) remains unknown.

Dermal Sensitivity: The GHS hazard statement H315 indicates that this compound causes skin irritation. wikipedia.org Dermal application of some chlorinated hydrocarbons has been shown to cause skin irritation. nih.gov Skin sensitization is an allergic reaction that occurs after repeated contact with a substance. inchem.org While the GHS classification points to irritation, it does not explicitly classify it as a skin sensitizer. Studies on other chlorinated compounds have shown varying results regarding skin sensitization. For example, 1,2,3-trichloropropane showed very weak evidence of being a dermal sensitizer in one animal study, while another found no evidence of sensitization. nih.gov

Table 3: Summary of Irritation Data from GHS Classification

| Exposure Route | GHS Hazard Statement | Indicated Effect |

| Dermal | H315 | Causes skin irritation. wikipedia.org |

| Ocular | H319 | Causes serious eye irritation. wikipedia.org |

| Inhalation | H335 | May cause respiratory irritation. wikipedia.org |

This table reflects the hazards identified in the GHS classification and does not represent the results of specific sensitivity studies.

Applications and Historical Context

Historical Use as an Insecticide and Pesticide

1,1,1,2,2,3,3-Heptachloropropane was historically utilized as a pesticide, valued for its insecticidal properties. epa.gov Its application spanned both agricultural and public health sectors to manage pest populations. epa.gov

In the agricultural domain, this compound was employed to control various insect pests that threatened crop health and yield. epa.gov It was specifically identified for its effectiveness against insects such as ants and termites, which are known to cause significant damage to agricultural infrastructure and resources. epa.gov

The use of this compound extended to public health, where it was applied to control insect vectors. epa.gov The management of pests like termites and ants was also relevant in maintaining the integrity of public and residential structures. epa.gov

The insecticidal efficacy of this compound is attributed to its function as a neurotoxin. epa.gov The compound acts by disrupting the central nervous system of targeted insects. epa.gov This disruption leads to a cascade of physiological effects, beginning with paralysis and culminating in the death of the pest. epa.gov

Historical Use as a Wood Preservative

Beyond its role as a pesticide, this compound was also used as a wood preservative. epa.gov This application aimed to extend the life of wood materials by protecting them from biological degradation. epa.gov

When applied to wood, the compound served to protect it from both decay-causing microorganisms and insect damage. epa.gov Its function was to create a durable, toxic barrier that would deter and prevent colonization by wood-destroying organisms. epa.gov

The preservative action of this compound involved its ability to penetrate the cellular structure of the wood. epa.gov Once absorbed, it would form a protective chemical shield. This barrier effectively inhibited the growth of fungi and repelled insects that would otherwise compromise the structural integrity of the wood. epa.gov

Referenced Compounds

| Compound Name |

| This compound |

Interactive Data Table: Applications of this compound

Below is an interactive table summarizing the historical applications and mechanisms of the compound. Users can filter by application type or mechanism to view the relevant information.

| Application Area | Specific Use | Target Pests/Issues | Mechanism of Action |

|---|---|---|---|

| Pesticide / Insecticide | Agricultural Pest Control | Ants, Termites | Disrupts the nervous system of insects, causing paralysis and death. epa.gov |

| Pesticide / Insecticide | Public Health Settings | Termites, Ants | Disrupts the nervous system of insects, causing paralysis and death. epa.gov |

| Wood Preservative | Protection of Wood Materials | Wood Decay, Insects | Penetrates wood to form a protective barrier against fungi and insects. epa.gov |

" width="100%" height="300" style="border:1px solid black;">

Current and Potential Laboratory Research Applications

The chemical compound this compound is a subject of specialized laboratory research, primarily valued for its role as a precursor in chemical synthesis and as a molecule for fundamental physicochemical studies. Its utility is rooted in its highly chlorinated structure, which lends itself to specific reactivity and detailed structural analysis.

Reagent in Chemical Synthesis

This compound serves as a key starting material, or reagent, in the synthesis of other valuable chemical compounds. Its most prominent application in this context is in the production of hexachloropropene (B155961) (C₃Cl₆). nih.gov This transformation is achieved through a dehydrochlorination reaction, where a molecule of hydrogen chloride (HCl) is eliminated from the heptachloropropane structure. nih.gov The reaction is typically carried out using a base, such as potassium hydroxide (B78521), in a methanol (B129727) solution. nih.gov

The resulting hexachloropropene is a significant reagent in its own right, particularly in the field of inorganic chemistry for the synthesis of anhydrous metal chlorides. nih.gov Notable examples include its use in the production of uranium tetrachloride (UCl₄) and tungsten hexachloride (WCl₆). nih.govpascal-man.com The reaction between uranium trioxide (UO₃) and hexachloropropene is a documented method for synthesizing uranium tetrachloride. illinois.edu Similarly, tungsten trioxide can be reacted with hexachloropropene to produce tungsten hexachloride. pascal-man.com This method of using an organic chlorinating agent like hexachloropropene can be advantageous in certain laboratory settings, sometimes offering a more manageable alternative to using highly toxic and corrosive gases like pure chlorine at high temperatures. nih.gov

The synthesis of this compound itself is typically accomplished through a modified Friedel-Crafts or Prins reaction, reacting chloroform (B151607) and tetrachloroethylene (B127269) in the presence of a catalytic amount of aluminum chloride. wikipedia.org

Table 1: Synthetic Applications of this compound

| Starting Material | Reagent(s) | Product | Application of Product |

|---|---|---|---|

| This compound | Potassium Hydroxide/Methanol | Hexachloropropene | Synthesis of metal chlorides nih.gov |

| Uranium Trioxide | Hexachloropropene | Uranium Tetrachloride | Starting material in organouranium chemistry nih.govillinois.edu |

| Tungsten Trioxide | Hexachloropropene | Tungsten Hexachloride | Catalyst, vapor deposition of tungsten nih.govpascal-man.com |

Subject for Fundamental Chemical and Structural Studies

The molecular structure of this compound, with its seven chlorine atoms, makes it an interesting subject for fundamental chemical and structural investigations. nih.gov Spectroscopic techniques are central to these studies, providing insights into the compound's bonding, conformation, and the electronic environment of its constituent atoms.

One of the key analytical methods applied to this compound is Nuclear Quadrupole Resonance (NQR) spectroscopy . nih.gov NQR is a highly sensitive technique for studying solid-state compounds and is particularly informative for nuclei with a nuclear spin greater than 1/2, such as the chlorine isotopes ³⁵Cl and ³⁷Cl. wikipedia.orgmdpi.com The technique measures the interaction between the electric quadrupole moment of the nucleus and the surrounding electric field gradient (EFG). wikipedia.org This interaction results in resonance frequencies that are unique to the specific chemical and crystalline environment of each chlorine atom. wikipedia.org

For covalently bonded chlorine atoms in organic molecules, the ³⁵Cl NQR frequencies are typically in the range of tens of megahertz. nih.gov The precise frequencies for the seven chlorine atoms in this compound would provide a distinct "fingerprint" for the molecule. wikipedia.org Analysis of these frequencies can reveal:

Crystallographic inequivalence: Chlorine atoms that are chemically similar but occupy different positions in the crystal lattice will exhibit different NQR frequencies.

Electronic effects: The electron-withdrawing or -donating nature of adjacent functional groups influences the EFG at the chlorine nucleus, which is reflected in the NQR frequency.

Conformational details: The spatial arrangement of the atoms in the molecule can affect the EFG, and thus NQR can be used to study conformational isomers in the solid state.

In addition to NQR, other fundamental properties of this compound that have been subject to study include its vapor pressure and enthalpy of vaporization, which are crucial for understanding its physical behavior and for purification processes like distillation. mdpi.com Spectroscopic data from methods such as ¹H NMR, ¹³C NMR, infrared (IR) spectroscopy, and mass spectrometry also contribute to a comprehensive understanding of its molecular structure and are cataloged in chemical databases. nih.gov

Table 2: Investigated Physicochemical Properties of this compound

| Property | Significance |

|---|---|

| Nuclear Quadrupole Resonance (NQR) Spectroscopy | Provides detailed information on the electronic environment and crystallographic positions of the chlorine atoms. nih.gov |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the carbon-hydrogen framework of the molecule. nih.gov |

| Infrared (IR) Spectroscopy | Identifies characteristic vibrational modes of the chemical bonds within the molecule. nih.gov |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern, aiding in structural confirmation. mdpi.com |

| Vapor Pressure and Enthalpy of Vaporization | Fundamental thermodynamic properties important for physical state transitions and purification. mdpi.com |

Regulatory Landscape and Societal Impact

Evolution of Regulatory Control and Bans

The history of chlorinated hydrocarbons is marked by a significant evolution in regulatory oversight, moving from widespread use to stringent control and outright bans for many compounds. This shift has been driven by a growing understanding of their environmental and health consequences.

International and National Regulations on Chlorinated Hydrocarbons

Concerns over the toxicity and persistence of chlorinated hydrocarbons have led to robust regulatory frameworks at both international and national levels. fao.org Many of these substances are categorized as micro-organic pollutants and are included on priority pollutant lists due to their toxicological hazards. fao.org

Internationally, a key instrument is the Stockholm Convention on Persistent Organic Pollutants (POPs), a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods. This convention has led to the elimination or restriction of numerous chlorinated hydrocarbons, such as certain pesticides and industrial chemicals. For instance, short-chain chlorinated paraffins (SCCPs) were listed by the convention in 2017, prompting member countries to restrict their production and use. fuelsandlubes.com

At the national level, many countries have implemented their own stringent regulations:

United States: The U.S. Environmental Protection Agency (EPA) has been active in regulating chlorinated hydrocarbons under various statutes. epa.gov The agency has banned or severely restricted the use of many chlorinated hydrocarbon pesticides, like DDT and chlordane, due to their persistence and accumulation in biological systems. mhmedical.com The EPA also sets standards for chlorinated compounds in drinking water and regulates their disposal. nih.govecfr.gov For instance, in 2021, the EPA announced it would ban all uses of chlorpyrifos (B1668852) on food. ewg.org

European Union: The EU has comprehensive chemical regulations, including REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and the CLP (Classification, Labelling and Packaging) Regulation. eurochlor.org These frameworks require industries to demonstrate the safe use of chemicals and have led to restrictions on many chlorinated solvents. eurochlor.orgchlorinated-solvents.eu

Canada: The Canadian government has also taken steps to control chlorinated alkanes. In 2025, proposed regulations seek to ban medium-chain (MCCAs) and long-chain chlorinated alkanes (LCCAs) and expand export controls. useforesight.io

Australia: The Australian Industrial Chemicals Introduction Scheme (AICIS) proposed a ban on the manufacture, import, and use of short-chain chlorinated paraffins (SCCPs) in most products, with the ban intended to become effective in mid-2024. fuelsandlubes.com

India: India has established drinking water standards that include limits for certain pesticides and polychlorinated biphenyls.

Impact on Agricultural and Industrial Practices

The increasing regulation of chlorinated hydrocarbons has had a profound impact on both agricultural and industrial sectors, forcing a shift away from these chemicals.

In agriculture , many chlorinated hydrocarbons were once widely used as effective and inexpensive pesticides. However, their environmental persistence and tendency to bioaccumulate led to widespread bans. mhmedical.com For example, the use of organochlorine compounds like DDT and endosulfan (B1671282) in regions such as central Sudan was identified as a source of chemical contamination affecting local fisheries. fao.org The regulatory shift has driven the agricultural industry towards alternatives, including less persistent chemical pesticides and the adoption of Integrated Pest Management (IPM) strategies that combine biological, cultural, and chemical methods to control pests sustainably. marketresearchintellect.com

In industry , chlorinated hydrocarbons have been staples as solvents, degreasers, and components in the manufacturing of plastics and other chemicals. epa.govstanford.edu Their effectiveness and non-flammability made them popular choices. epa.gov However, regulations targeting ozone-depleting substances and toxic air pollutants have compelled industries like metalworking, plastics, adhesives, and textiles to find alternatives. useforesight.io This has led to challenges such as supply chain disruptions and the need for product reformulation, but has also spurred innovation in developing safer, often water-based or citrus-based, cleaning agents and alternative chemical processes. useforesight.iocityofarcata.org

Risk Mitigation Strategies for Existing Contamination

Decades of industrial and agricultural use have resulted in soil and groundwater contamination with chlorinated hydrocarbons in many locations. wikipedia.org The persistence of these compounds means that even after their use is discontinued, they can remain a long-term threat. mhmedical.com Managing these contaminated sites requires effective risk mitigation strategies.

A primary concern is groundwater contamination, as it can serve as a source of drinking water. nih.gov Human health risk assessments are conducted to evaluate the potential for harm from exposure through various pathways, including ingestion, inhalation, and dermal contact. nih.govnih.gov These assessments help in formulating appropriate pollution control measures. nih.govresearchgate.net

One innovative remediation technique involves the use of in-situ technologies. For example, colloidal activated carbon can be injected into the subsurface to absorb chlorinated organics from groundwater. This process can be combined with enhanced biological degradation, where microorganisms break down the captured contaminants into less harmful substances. This approach not only halts the migration of the contaminant plume but also regenerates the absorptive capacity of the carbon, providing a long-lasting treatment solution. youtube.com

Development of Safer Alternatives and Green Chemistry Principles

The regulatory push against hazardous chlorinated hydrocarbons has been a major driver for the development of safer alternatives, guided by the principles of green chemistry. marketresearchintellect.com Green chemistry is a framework that encourages the design of products and processes that minimize the use and generation of hazardous substances. researchgate.net

The 12 Principles of Green Chemistry provide a roadmap for this transition:

Prevent Waste : Design processes to minimize waste.

Maximize Atom Economy : Incorporate most of the starting materials into the final product.

Design Less Hazardous Syntheses : Use and generate substances with low toxicity.

Design Safer Chemicals : Create products that are effective but have minimal toxicity.

Use Safer Solvents : Avoid or replace hazardous solvents with safer alternatives like water or citrus-based options. cityofarcata.org

Increase Energy Efficiency : Conduct reactions at ambient temperature and pressure.

Use Renewable Feedstocks : Utilize renewable rather than depletable raw materials. researchgate.net

Avoid Chemical Derivatives : Minimize the use of temporary modifications or protecting groups.

Use Catalysts : Prefer catalytic reagents over stoichiometric ones.

Design for Degradation : Create products that break down into harmless substances after use. marketresearchintellect.com

Analyze in Real-Time : Monitor reactions in real-time to prevent the formation of byproducts.

Minimize Accident Potential : Choose substances and forms that minimize the risk of accidents.

In practice, this has led to the development of biopesticides derived from natural sources, which are often less harmful to non-target species and biodegrade more quickly. mdpi.comjustagriculture.in In industrial cleaning, there has been a shift from chlorinated solvents to aqueous formulations and flammable or combustible solvents, although these alternatives may present their own set of challenges. tandfonline.comnih.gov The overarching goal is to find replacements that are not only effective but also safer for human health and the environment. nih.gov

Scientific Importance in Spurring Research in Related Fields

The study of chlorinated hydrocarbons has had a significant and lasting impact on various scientific disciplines, particularly toxicology. Their widespread presence and potent biological effects have made them important subjects of research, leading to fundamental advancements in our understanding of chemical toxicity.

Contributions to Toxicology Research

Chlorinated hydrocarbons have been instrumental in advancing the field of toxicology. Many of these compounds are neurotoxins that interfere with the transmission of nerve impulses, particularly in the brain. mhmedical.com Research into their mechanisms of action has provided critical insights into neurotoxicology.

Furthermore, the environmental persistence and bioaccumulation of compounds like DDT led to pioneering studies in ecotoxicology, revealing how chemicals can move through the food chain and affect wildlife reproduction. nih.gov Studies on chlorinated hydrocarbons have also been significant in understanding how chemicals can induce liver enzymes, which affects the metabolism of other substances, and in investigating their potential as carcinogens. mhmedical.comnih.gov The health risks associated with these compounds, including potential damage to the liver and kidneys and an increased risk of cancer, have driven the development of multi-pathway human health risk assessment models to better protect public health. nih.govnih.gov

Advancements in Environmental Science

Research on the direct environmental impact and fate of 1,1,1,2,2,3,3-heptachloropropane is limited. However, the behavior of this compound in the ecosystem can be inferred from studies on analogous highly chlorinated alkanes and propanes. These related compounds are generally characterized by their persistence in the environment, resistance to natural degradation processes, and potential for long-range transport.

Highly chlorinated compounds, such as this compound, are known to be recalcitrant. Their chemical stability, a desirable trait for certain industrial applications, becomes a significant concern upon their release into the environment. The high number of chlorine atoms on the propane (B168953) backbone renders the molecule less susceptible to microbial degradation. Studies on similar molecules, like 1,2,3-trichloropropane (B165214), have shown that both aerobic and anaerobic biodegradation are typically slow processes in natural soil and water environments. nih.govresearchgate.netmicrobe.comnih.gov The presence of multiple chlorine atoms can inhibit the enzymatic activity of microorganisms that would otherwise break down simpler organic molecules. microbe.com

The environmental fate of chlorinated hydrocarbons is also governed by physical processes such as volatilization and adsorption to soil or sediment. Given its chemical structure, this compound is expected to have low water solubility and a tendency to adsorb to organic matter in soil and sediments. This can lead to its accumulation in these environmental compartments.

Photodegradation, the breakdown of compounds by light, is another potential pathway for the environmental removal of chlorinated substances. For some chlorinated paraffins, photochemical transformation has been identified as an important process influencing their environmental fate. gdut.edu.cn However, the effectiveness of this process for this compound has not been extensively studied. The GHS hazard statements for this compound indicate that it may cause long-lasting harmful effects to aquatic life, which underscores the concerns about its persistence and potential for ecotoxicity. nih.gov

Advancements in environmental science are focusing on remediation techniques for sites contaminated with chlorinated hydrocarbons. These include enhanced bioremediation, where specific microorganisms are stimulated to degrade these pollutants, and in-situ chemical oxidation or reduction. nih.govnih.govepa.gov While not specifically documented for this compound, these technologies represent the forefront of efforts to address contamination by persistent organic pollutants.

Progress in Organic Chemistry

In the realm of organic chemistry, this compound is primarily recognized as a synthetic intermediate. Its utility stems from its highly chlorinated structure, which makes it a valuable precursor for other functionalized molecules.

The most well-documented synthesis of this compound involves a modified Friedel-Crafts or Prins reaction. wikipedia.org This process utilizes chloroform (B151607) and tetrachloroethylene (B127269) as starting materials, with aluminum chloride acting as a catalyst. wikipedia.org This method provides a direct route to this highly chlorinated propane derivative.

The primary application of this compound in organic synthesis is as a starting material for the production of hexachloropropene (B155961). wikipedia.org This transformation is achieved through a dehydrochlorination reaction, where treatment with a base removes a molecule of hydrogen chloride from the heptachloropropane structure. Hexachloropropene is, in turn, a valuable reagent, particularly for the synthesis of various metal chlorides.

While this compound is commercially available as a chemical building block, extensive research into novel applications or reaction pathways involving this specific compound is not widely documented in recent literature. scbt.com Its value appears to be largely confined to its role as a precursor in the synthesis of other chlorinated compounds.

The spectroscopic properties of this compound have been characterized, providing the necessary data for its identification and quality control in synthetic processes.

Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

|---|---|

| ¹H NMR | Provides information on the hydrogen environments in the molecule. |

| ¹³C NMR | Characterizes the carbon framework of the compound. |

IR Spectroscopy

Identifies the functional groups present based on their vibrational frequencies.

Mass Spectrometry

Determines the molecular weight and fragmentation pattern of the molecule. nih.gov

Nuclear Quadrupole Resonance (NQR)

Sensitive to the local electronic environment of the chlorine nuclei. nih.gov

Progress in the broader field of organic chemistry continues to uncover new synthetic methodologies and applications for a wide range of compounds. However, based on available research, the role of this compound has remained relatively specialized.

常见问题

Basic Research Questions

Q. What are the validated synthesis methods for 1,1,1,2,2,3,3-Heptachloropropane, and how can its purity be confirmed experimentally?

- Synthesis Methods :

-

Elimination Reactions : Chlorinated precursors (e.g., hexachloropropene) can undergo elimination reactions under controlled conditions (e.g., using AlCl₃ as a catalyst) .

-

Prins/Friedel-Crafts Reactions : Chlorination of propane derivatives via electrophilic substitution, requiring inert atmospheres and precise temperature control .

- Purity Verification :

-

Gas Chromatography (GC) : Achieves 98–99.56% purity verification (retention time: ~12–14 min under standard conditions) .

-

NMR Spectroscopy : Confirm structural integrity via ¹H NMR (absence of non-equivalent proton signals due to symmetry) and ¹³C NMR (distinct C-Cl coupling patterns) .

Table 1: Key Reaction Conditions

Method Catalyst/Temperature Byproducts Yield (%) Elimination Reaction AlCl₃, 80–100°C Hexachloropropene 75–85 Friedel-Crafts FeCl₃, 50–70°C Tetrachloroethylene 60–70

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Hazards : Skin/eye irritation (H315/H319), respiratory irritation (H335), and aquatic toxicity (H413) .

- Mitigation :

- Use PPE (nitrile gloves, goggles, fume hoods).

- Store in ventilated, cool environments (<25°C) away from oxidizers .

- Decontaminate spills with absorbents (e.g., vermiculite) and neutralize residues with 10% NaOH .

Advanced Research Questions

Q. How can conflicting reactivity data (e.g., elimination vs. substitution pathways) be resolved in mechanistic studies?

- Controlled Experiments : Vary solvent polarity (e.g., DCM vs. hexane) and catalyst loading (AlCl₃ vs. FeCl₃) to isolate dominant pathways .

- Computational Modeling : Use DFT calculations to compare activation energies for elimination (ΔG‡ ~120 kJ/mol) vs. Friedel-Crafts alkylation (ΔG‡ ~150 kJ/mol) .

- Analytical Validation : Monitor intermediates via GC-MS (e.g., m/z 285 for parent ion) and quantify byproduct ratios .

Q. What methodologies address gaps in ecological impact data (e.g., persistence, bioaccumulation)?

- Persistence Testing :

-

Hydrolysis Studies : Expose to aqueous buffers (pH 4–9) at 50°C; analyze Cl⁻ release via ion chromatography .

-

Photodegradation : UV irradiation (254 nm) in environmental chambers; track degradation products (e.g., CO₂, HCl) via FTIR .

- Bioaccumulation Potential :

-

LogP Measurement : Estimate octanol-water partition coefficient (predicted logP ~4.2) using shake-flask methods .

-

Soil Mobility : Column chromatography with humic acid-modified soils to assess leaching rates .

Table 2: Ecological Data Gaps

Parameter Available Data Recommended Methods Biodegradation None OECD 301B (Ready Biodegradability) Aquatic Toxicity (LC50) None Daphnia magna 48-hr assay

Q. How can researchers design experiments to elucidate its role in atmospheric halogenation processes?

- Tropospheric Reactivity :

- OH Radical Kinetics : Use pulsed laser photolysis (PLP) to measure reaction rates (kOH ~1.5×10⁻¹³ cm³/molecule/sec) .

- Global Warming Potential (GWP) : Calculate radiative efficiency (0.3 W/m²/ppb) and atmospheric lifetime (15–20 years) via IR absorption cross-sections .

Q. What strategies improve reproducibility in catalytic applications (e.g., Friedel-Crafts alkylation)?

- Catalyst Optimization : Screen Lewis acids (e.g., ZnCl₂ vs. AlCl₃) for regioselectivity in aromatic substitutions .

- In Situ Monitoring : Use Raman spectroscopy to track intermediate carbocation stability during reactions .

- Scalability : Pilot-scale trials with continuous flow reactors (residence time: 30–60 min; T = 60°C) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.